molecular formula C21H25N5O3S B11364825 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11364825
M. Wt: 427.5 g/mol
InChI Key: XUPFQBCTALDUDD-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thiadiazole group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon synthetic methods for indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be constructed using cyclization reactions, while the thiadiazole group is often introduced through cyclization of thiosemicarbazides with appropriate reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole group may contribute to the compound’s binding affinity and specificity for certain targets .

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N5O3S/c1-3-4-18-24-25-21(30-18)23-20(28)14-9-19(27)26(12-14)8-7-13-11-22-17-6-5-15(29-2)10-16(13)17/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3,(H,23,25,28)

InChI Key

XUPFQBCTALDUDD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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